(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione” is a chemical compound with the molecular formula C10H9NO4 . It is also known as H-TYR-NCA, N-Carbonyl-L-Tyrosine Anhydride, and (4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione . The compound has a molecular weight of 207.19 .

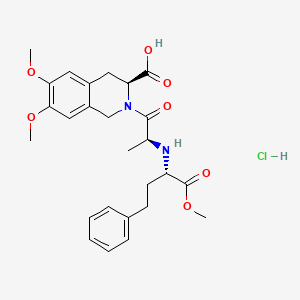

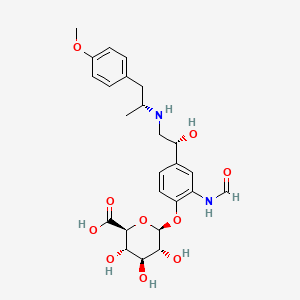

Molecular Structure Analysis

The compound has a complex structure, with a 1,3-oxazolidine-2,5-dione ring attached to a benzyl group . The benzyl group has a hydroxyl (-OH) substituent, which contributes to the compound’s reactivity .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 207.18 g/mol . The compound has a topological polar surface area of 75.6 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Preparation of α-Hydroxyamides : A novel synthesis approach for 1,3-oxazolidine-2,4-diones, which are precursors to “(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione”, has been developed. This method involves a two-step reaction sequence starting from α-ketols and isocyanates, leading to α-hydroxyamides with a quaternary stereocenter (Merino et al., 2010).

Creation of Heterocyclic Compounds : Research has led to the synthesis of new derivatives of 1,3-oxazolidine, including compounds like “this compound”, for potential biological applications (Tlekhusezh et al., 1996).

Biologically Important Motifs : The oxazolidine-2,4-dione motif, a core structure in “this compound”, is frequently found in biologically significant compounds. A novel method for synthesizing various oxazolidine-2,4-diones using atmospheric carbon dioxide has been developed (Zhang et al., 2015).

Antidiabetic Agents : Compounds similar to “this compound” have been synthesized and evaluated for hypoglycemic and hypolipidemic activities, showing that the 5-(4-oxybenzyl) moiety is essential for substantial activity in this class (Sohda et al., 1982).

Crystal Structure Analysis : The crystal structure of a compound closely related to “this compound” has been analyzed, providing insights into its molecular geometry and potential interactions (Inada & Kanazawa, 2017).

Fungicide Development : “this compound” shares structural similarities with oxazolidinone fungicides like Famoxadone, which demonstrates excellent control of plant pathogens, highlighting its potential application in agricultural sciences (Sternberg et al., 2001).

Flavour Modification : Derivatives of “this compound” have been evaluated as novel bitter modifying flavour compounds, showing potential in food and beverage applications (Karanewsky et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEAPYNDVBABMC-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H]2C(=O)OC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707416 |

Source

|

| Record name | (4S)-4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3415-08-5 |

Source

|

| Record name | L-Tyrosine N-carboxyanhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3415-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)

![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)

![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)

![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)